molecular formula C24H19BrClN3OS B2711041 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 1207009-21-9

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B2711041
CAS No.: 1207009-21-9
M. Wt: 512.85
InChI Key: XFPDRLAOBPEXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Imidazole-Thioacetamide Hybrid Scaffolds

Electronic and Steric Properties of the Imidazole Core

The imidazole ring in this compound serves as a multifunctional pharmacophore due to its electron-rich nitrogen atoms and planar geometry. The presence of nitrogen at positions 1 and 3 enables participation in hydrogen bonding with key residues in enzymatic active sites, such as those found in kinase domains or nucleotide-binding pockets. For example, imidazole-containing compounds have demonstrated inhibitory activity against focal adhesion kinase (FAK) and aurora kinases through direct interactions with catalytic lysine or aspartate residues. The benzyl group at position 1 of the imidazole ring introduces steric bulk, which may restrict conformational flexibility and enhance binding specificity to hydrophobic subpockets.

Thioacetamide Moiety as a Versatile Linker

The thioacetamide bridge (-S-C(=O)-N-) connects the imidazole core to the 3-chlorophenyl group, serving dual roles as a hydrogen bond donor/acceptor and a metabolic stability enhancer. Sulfur atoms in thioamide groups exhibit greater polarizability compared to oxygen, enabling stronger van der Waals interactions with aromatic residues in protein binding sites. This moiety also resists hydrolysis by esterases and amidases, as demonstrated in studies of structurally related thioacetamide antituberculosis agents. Computational modeling suggests that the thioacetamide’s thiocarbonyl group adopts a planar configuration, facilitating π-π stacking interactions with tyrosine or tryptophan residues in target proteins.

Table 1: Key Interactions Enabled by the Hybrid Scaffold
Structural Feature Interaction Type Biological Relevance
Imidazole N-atoms Hydrogen bonding Kinase inhibition
Benzyl group Hydrophobic packing Subpocket occupancy
Thioacetamide sulfur Van der Waals forces Enhanced binding affinity
Chlorophenyl ring Halogen bonding Selectivity modulation

Properties

IUPAC Name

2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrClN3OS/c25-19-11-9-18(10-12-19)22-14-27-24(29(22)15-17-5-2-1-3-6-17)31-16-23(30)28-21-8-4-7-20(26)13-21/h1-14H,15-16H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPDRLAOBPEXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H19BrClN3OSC_{24}H_{19}BrClN_3OS, with a molecular weight of approximately 512.8 g/mol. The structural features include an imidazole ring, a bromophenyl group, and a chlorophenyl acetamide moiety, which are pivotal for its biological activity.

PropertyValue
Molecular FormulaC24H19BrClN3OS
Molecular Weight512.8 g/mol
CAS Number1207023-01-5

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the imidazole ring is crucial for its cytotoxic properties. For instance, compounds with similar structures have shown significant inhibition against various cancer cell lines. The IC50 values for related thiazole derivatives have been reported in the range of 1.61 µg/mL to 1.98 µg/mL, indicating strong anticancer effects .

Mechanism of Action :
The compound is believed to interact with specific molecular targets such as enzymes involved in cancer cell proliferation. The imidazole ring can coordinate with metal ions, enhancing its binding affinity to these targets .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also demonstrated promising antimicrobial activity. Research indicates that derivatives with similar structural features exhibit significant antibacterial effects comparable to standard antibiotics like norfloxacin .

Case Study :
A study on thiazole derivatives found that specific substitutions on the phenyl ring significantly enhanced their antibacterial potency against strains such as Staphylococcus epidermidis . This suggests that modifications to the structure of this compound could optimize its antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Bromine Substitution : The presence of bromine on the phenyl ring enhances hydrophobic interactions, increasing biological activity.
  • Imidazole Ring : Essential for cytotoxicity; modifications can lead to varying degrees of activity.
  • Chlorophenyl Group : Contributes to the overall stability and interaction profile of the compound.

Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds, providing insights into their biological activities:

  • Cytotoxicity Assays : Various derivatives were tested against different cancer cell lines, revealing that modifications in substituents significantly affect their potency.
  • Molecular Dynamics Simulations : These simulations have shown how the compound interacts at a molecular level with target proteins involved in cancer progression .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in metabolic disorders.

Key Areas of Focus :

  • α-Glucosidase Inhibition : Research indicates that derivatives of imidazole can effectively inhibit α-glucosidase, an enzyme crucial in carbohydrate metabolism. The inhibition of this enzyme is significant for managing type 2 diabetes by delaying carbohydrate absorption .

Case Study :
In a study evaluating various benzimidazole derivatives, the compound demonstrated promising inhibitory activity against α-glucosidase with an IC50 value indicating a strong potential for further drug development .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.

Reactions Include :

  • Oxidation and Reduction : The imidazole ring can be oxidized, while the bromophenyl group can be reduced or substituted, allowing for the creation of diverse derivatives.

Applications in Synthesis :
Its reactivity allows chemists to modify its structure to create new compounds with tailored properties for specific applications in pharmaceuticals and materials science.

Material Science

The unique structural features of this compound lend themselves to applications in developing new materials with specific electronic or optical properties.

Potential Uses :

  • Conductive Polymers : The incorporation of imidazole derivatives into polymer matrices can enhance conductivity and stability, making them suitable for electronic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Compound Core Structure Substituents Reported Activity Key Differences
Target : 2-((1-Benzyl-5-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Imidazole - 1-Benzyl
- 5-(4-Bromophenyl)
- 3-Chlorophenyl (acetamide)
N/A (structural analog data inferred) Unique benzyl and 4-bromophenyl combination; 3-chlorophenyl in acetamide
: 2-((1-Allyl-5-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide Imidazole - 1-Allyl
- 5-(4-Bromophenyl)
- 4-Chlorophenyl (acetamide)
N/A Allyl vs. benzyl substitution; 4-chlorophenyl vs. 3-chlorophenyl in acetamide
: 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide Benzimidazole - Benzimidazole core
- 3-Chlorophenyl (acetamide)
Antimicrobial (implied by synthesis) Benzimidazole core vs. imidazole; lacks bromophenyl substituent
: N-(5-Methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides (e.g., 4a, 4c) Thiazole - 5-Methyl-4-phenylthiazole
- Varied thio substituents (imidazolyl, tetrazolyl)
Anticancer (A549 cells; IC₅₀ = 23.3 µM) Thiazole core vs. imidazole; substituents influence selectivity and apoptosis
: 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran-oxadiazole - Benzofuran-oxadiazole core
- 3-Chlorophenyl (acetamide)
Antimicrobial (Laccase catalysis) Oxadiazole-benzofuran hybrid vs. imidazole; similar acetamide substituent
: N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide Simple acetamide - 4-Bromophenyl
- 4-Chlorophenyl
Structural analog of benzylpenicillin Lacks imidazole-thioether moiety; simpler amide structure

Structural and Functional Insights

  • Substituent Position Sensitivity : The position of chlorophenyl groups (3- vs. 4-) in the acetamide moiety (e.g., vs. Target) may alter steric and electronic interactions with biological targets. For example, 3-chlorophenyl derivatives are common in antimicrobial agents, while 4-substituted analogs may exhibit distinct binding modes .
  • Core Heterocycle Impact: Replacing imidazole with benzimidazole () or thiazole () modifies solubility and hydrogen-bonding capacity. Thiazole derivatives, such as compound 4c, show high anticancer selectivity due to interactions with adenosine triphosphate (ATP)-binding pockets .
  • Halogen Effects: The 4-bromophenyl group in the target compound and ’s analog may enhance lipophilicity and membrane permeability compared to non-halogenated analogs. Bromine’s polarizability could also strengthen hydrophobic interactions in enzyme active sites .

Q & A

Q. What are the established synthetic routes for preparing 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide?

Methodology:

  • Step 1: React 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol with 2-chloro-N-(3-chlorophenyl)acetamide in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF or DCM) .
  • Step 2: Purify the crude product via flash chromatography (1–20% MeOH in DCM) or recrystallization (ethanol/DCM mixtures) to achieve >95% purity .
  • Yield Optimization: Adjust stoichiometric ratios (1:1 molar equivalents of thiol and chloroacetamide derivatives) and reaction time (3–5 hours) to maximize yields (typically 69–96%) .

Q. What analytical techniques are critical for characterizing this compound?

Methodology:

  • Structural Confirmation: Use ¹H/¹³C NMR to verify substituent positions (e.g., benzyl, bromophenyl, and chlorophenyl groups) and LC-MS/MS for molecular weight validation .
  • Purity Assessment: Elemental analysis (C, H, N) and HPLC with UV detection (λ = 254 nm) to confirm >95% purity .
  • Crystallography: Single-crystal X-ray diffraction (SCXRD) to resolve bond angles, dihedral angles, and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodology:

  • Data Collection: Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to process SCXRD data. Key parameters include bond lengths (e.g., C–Br = 1.89–1.92 Å) and dihedral angles (e.g., 66.4° between bromophenyl and chlorophenyl planes) .
  • Hydrogen Bonding: Analyze intermolecular interactions (e.g., N–H⋯O and C–H⋯F) to predict packing stability and solubility .
  • Validation: Cross-reference with density functional theory (DFT) calculations to confirm electronic environments of substituents .

Q. What strategies optimize yield and purity during large-scale synthesis?

Methodology:

  • Flow Chemistry: Implement continuous-flow reactors to enhance reproducibility and reduce side reactions (e.g., over-oxidation) .
  • Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • Purification: Replace traditional column chromatography with recrystallization in ethanol/water mixtures (2:1 v/v) for cost-effective scaling .

Q. How do electronic effects of substituents influence the compound’s biological activity?

Methodology:

  • Structure-Activity Relationship (SAR): Compare IC₅₀ values against analogs (e.g., replacing 4-bromophenyl with 4-fluorophenyl) to assess halogen-dependent cytotoxicity .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like IMP dehydrogenase (IMPDH) .
  • Electrostatic Potential Maps: Generate maps using Gaussian09 to visualize electron-withdrawing effects of bromine and chlorine on thioacetamide reactivity .

Q. How should researchers address contradictory biological data across studies?

Methodology:

  • Assay Standardization: Validate cell lines (e.g., A549 vs. NIH/3T3) and normalize protocols (e.g., MTT assay incubation times) to reduce variability .
  • Dose-Response Curves: Use non-linear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals, ensuring comparability .
  • Meta-Analysis: Apply hierarchical clustering (e.g., in R/Bioconductor) to identify outliers and contextualize discrepancies .

Q. What computational approaches predict the compound’s interactions with biological targets?

Methodology:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns to assess binding stability .
  • Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen-bond acceptors near the imidazole ring) .
  • ADMET Prediction: Employ SwissADME to estimate permeability (LogP = 3.2) and cytochrome P450 inhibition risks .

Q. What key structural features are confirmed by X-ray diffraction studies?

Methodology:

  • Dihedral Angles: Measure angles between aromatic rings (e.g., 66.4° for bromophenyl and chlorophenyl planes) to assess conformational flexibility .
  • Hydrogen Bonds: Identify N–H⋯O (2.12 Å) and C–H⋯F (2.45 Å) interactions contributing to crystal lattice stability .
  • Torsional Strain: Evaluate deviations from planarity in the thioacetamide linkage using Mercury software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.